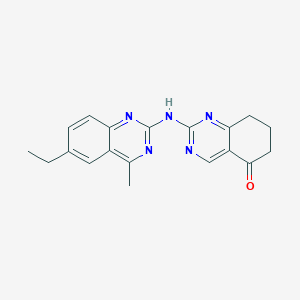![molecular formula C26H24N4O3 B11600240 N,N-dimethyl-4-({[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]acetyl}amino)benzamide](/img/structure/B11600240.png)
N,N-dimethyl-4-({[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]acetyl}amino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-ジメチル-4-({[4-(4-メチルフェニル)-1-オキソフタラジン-2(1H)-イル]アセチル}アミノ)ベンゾアミドは、アミド類に属する複雑な有機化合物です。この化合物は、フタラジノンコア、ベンゾアミド部分、ジメチルアミノ基を含む複雑な構造が特徴です。
準備方法
合成ルートと反応条件
N,N-ジメチル-4-({[4-(4-メチルフェニル)-1-オキソフタラジン-2(1H)-イル]アセチル}アミノ)ベンゾアミドの合成は、通常、容易に入手可能な出発物質から始まる複数の段階を含みます。一般的な合成ルートには、次の段階が含まれます。
フタラジノンコアの形成: この段階では、適切な前駆体の環化によってフタラジノン環が形成されます。
ベンゾアミド部分の導入: ベンゾアミド基は、アシルクロリドがアミンと反応するアシル化反応によって導入されます。
ジメチル化: 最後の段階では、アミン基をジメチル化してN,N-ジメチル誘導体を形成します。
工業的製造方法
この化合物の工業的製造には、同様の合成ルートを使用する場合がありますが、大規模生産用に最適化されています。これには、連続フロー反応器の使用、最適な反応条件のハイスループットスクリーニング、収率を向上させ、反応時間を短縮するための触媒の使用が含まれます。
化学反応の分析
反応の種類
N,N-ジメチル-4-({[4-(4-メチルフェニル)-1-オキソフタラジン-2(1H)-イル]アセチル}アミノ)ベンゾアミドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、特定の条件下で酸化されて、対応する酸化物を形成することができます。
還元: 還元反応により、この化合物は還元型に変換されます。
置換: この化合物は、使用される試薬と条件に応じて、求核置換反応または求電子置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) と三酸化クロム (CrO3) が含まれます。
還元: 水素化アルミニウムリチウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が一般的に使用されます。
置換: ハロゲン (例: 塩素、臭素) や求核剤 (例: アミン、アルコール) などの試薬が置換反応で使用されます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。たとえば、酸化により酸化物が生成される場合がある一方で、還元によりアミンまたはアルコールが生成される場合があります。
科学研究への応用
N,N-ジメチル-4-({[4-(4-メチルフェニル)-1-オキソフタラジン-2(1H)-イル]アセチル}アミノ)ベンゾアミドは、科学研究で幅広い用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: この化合物は、抗菌活性や抗がん活性などの潜在的な生物活性について研究されています。
医学: 治療薬としての可能性を探るための研究が進められています。
産業: 新しい材料の開発やさまざまな化学反応の触媒として使用されます。
科学的研究の応用
N,N-DIMETHYL-4-{2-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDO}BENZAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
N,N-ジメチル-4-({[4-(4-メチルフェニル)-1-オキソフタラジン-2(1H)-イル]アセチル}アミノ)ベンゾアミドの作用機序は、特定の分子標的との相互作用に関与しています。この化合物は、酵素や受容体に結合し、その活性を調節し、さまざまな生物学的効果を引き起こす可能性があります。正確な経路と標的はまだ調査中ですが、特定の酵素の阻害または細胞シグナル伝達経路への干渉に関与すると考えられています。
類似の化合物との比較
N,N-ジメチル-4-({[4-(4-メチルフェニル)-1-オキソフタラジン-2(1H)-イル]アセチル}アミノ)ベンゾアミドは、次のような他の類似の化合物と比較することができます。
N,N-ジメチルベンゾアミド: フタラジノンコアを欠く、同様の構造的特徴を持つより単純なアミド。
4-メチルベンゾアミド: より単純な構造を持つ別の関連する化合物。
フタラジノン誘導体: コア構造は似ていますが、置換基が異なる化合物。
N,N-ジメチル-4-({[4-(4-メチルフェニル)-1-オキソフタラジン-2(1H)-イル]アセチル}アミノ)ベンゾアミドの独自性は、フタラジノンコア、ベンゾアミド部分、ジメチルアミノ基の組み合わせにあり、これは明確な化学的および生物学的特性を付与します。
類似化合物との比較
Similar Compounds
Similar compounds include:
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- N,N-dimethyl-2-[(4-methylphenyl)(phenyl)methoxy]ethanamine hydrochloride
Uniqueness
N,N-DIMETHYL-4-{2-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDO}BENZAMIDE is unique due to its specific structure, which imparts distinct chemical and biological properties
特性
分子式 |
C26H24N4O3 |
|---|---|
分子量 |
440.5 g/mol |
IUPAC名 |
N,N-dimethyl-4-[[2-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]acetyl]amino]benzamide |
InChI |
InChI=1S/C26H24N4O3/c1-17-8-10-18(11-9-17)24-21-6-4-5-7-22(21)26(33)30(28-24)16-23(31)27-20-14-12-19(13-15-20)25(32)29(2)3/h4-15H,16H2,1-3H3,(H,27,31) |
InChIキー |
RTVSPSFVBOWYSM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)C(=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(2,5-dimethoxyphenyl)-5-(4-methylphenyl)-1,3,4-oxadiazol-3(2H)-yl]ethanone](/img/structure/B11600164.png)
![4-[(benzylsulfanyl)methyl]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11600167.png)
![2-methylpropyl 8-methyl-6-(3-nitrophenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11600175.png)
![(5Z)-3-cyclohexyl-1-methyl-5-[3-methyl-4-(pyrrolidin-1-yl)benzylidene]-2-thioxoimidazolidin-4-one](/img/structure/B11600183.png)
![2-[(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]ethyl 2-methylpropanoate](/img/structure/B11600190.png)

![(5Z)-5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11600197.png)
![3-({4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}methyl)-9-ethyl-9H-carbazole](/img/structure/B11600203.png)
![3-[1-(3,4-dimethylphenyl)-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11600221.png)
![1-(4-{2-[(2-fluorophenyl)amino]-2-oxoethoxy}phenyl)-N-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11600227.png)
![2-[(4-Chlorophenyl)(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl 4-(piperidin-1-ylsulfonyl)benzoate](/img/structure/B11600228.png)

![(5E)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-(2-fluorobenzyl)imidazolidine-2,4-dione](/img/structure/B11600247.png)
![2-[(3,4-dichlorobenzyl)sulfanyl]-3-(2-methylphenyl)-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4(3H)-one](/img/structure/B11600250.png)
